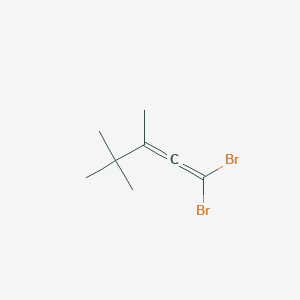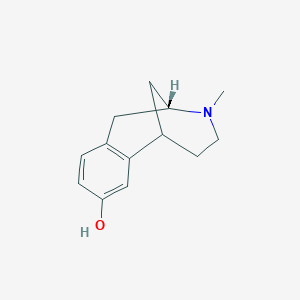
Hex-1-EN-1-YL butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of ester formed from the reaction between butanoic acid and hexen-1-ol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-EN-1-YL butanoate can be synthesized through the esterification reaction between butanoic acid and hexen-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor is also common in industrial production to avoid the need for catalyst separation and to improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Hex-1-EN-1-YL butanoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hexenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and butanol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, butanol.
Substitution: Different esters, acids.
Scientific Research Applications
Hex-1-EN-1-YL butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and interactions with insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of Hex-1-EN-1-YL butanoate involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of butanoic acid and hexen-1-ol .
Comparison with Similar Compounds
Hex-1-EN-1-YL butanoate can be compared with other similar esters such as:
Ethyl butanoate: Known for its pineapple-like aroma.
Methyl butanoate: Has a fruity, apple-like smell.
Hexyl butanoate: Similar structure but lacks the double bond in the hexenyl group.
These compounds share similar uses in the flavor and fragrance industry but differ in their specific aromas and chemical properties .
Properties
CAS No. |
26912-31-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
hex-1-enyl butanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
OBVWCUHXDSWEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


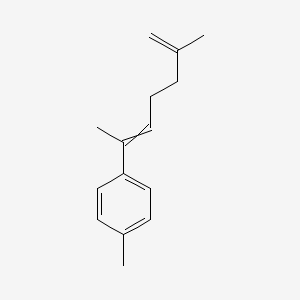

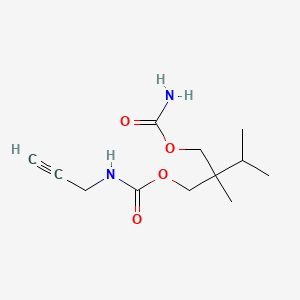

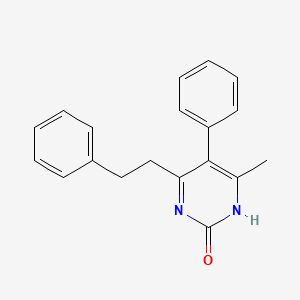
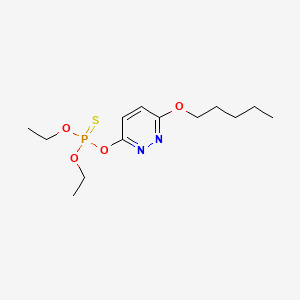

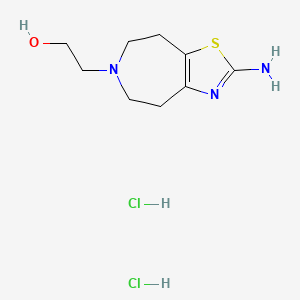
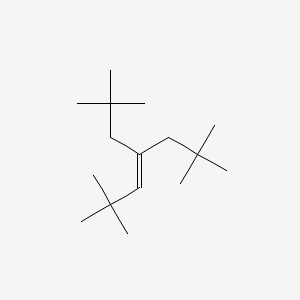
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
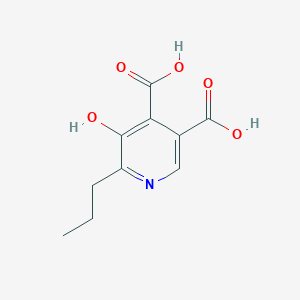
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
